molecular formula C13H17BrN2O2S B1405276 ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide CAS No. 2034156-92-6

ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Cat. No.: B1405276
CAS No.: 2034156-92-6
M. Wt: 345.26 g/mol
InChI Key: DMOLXPZLGPIJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide is a complex organic compound that belongs to the class of heterocyclic compounds known as thiazoles. Thiazoles are significant due to their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves the condensation of 2-aminothiazole derivatives with ethyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The ethyl acetate group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A precursor in the synthesis of various thiazole derivatives.

    Ethyl bromoacetate: Used in the synthesis of ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide.

    Thiazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an ethyl group, an imine group, and a thiazole ring makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

ethyl 2-(6-ethyl-2-imino-1,3-benzothiazol-3-yl)acetate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S.BrH/c1-3-9-5-6-10-11(7-9)18-13(14)15(10)8-12(16)17-4-2;/h5-7,14H,3-4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOLXPZLGPIJTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C(=N)S2)CC(=O)OCC.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 2
Reactant of Route 2
ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 3
Reactant of Route 3
ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 4
Reactant of Route 4
ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 5
ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide
Reactant of Route 6
Reactant of Route 6
ethyl 2-(6-ethyl-2-iminobenzo[d]thiazol-3(2H)-yl)acetate hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.